3-Amino-N-methylbutanamide
Overview
Description
3-Amino-N-methylbutanamide is an organic compound with the molecular formula C5H12N2O It is a derivative of butanamide, featuring an amino group and a methyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
Amides, in general, have a structure in which a nitrogen atom is bonded to a carbonyl carbon atom . This structure allows them to interact with various biological targets, depending on their specific molecular configuration.
Mode of Action
The nitrogen atom in the amide group can form hydrogen bonds with other molecules, influencing the compound’s interaction with its targets .
Biochemical Pathways
Amides are involved in various biochemical processes, including protein synthesis, where they form peptide linkages . They can also participate in other metabolic pathways depending on their specific structure and the presence of other functional groups.
Pharmacokinetics
Their metabolism can involve various enzymatic processes, leading to the formation of different metabolites .
Result of Action
They can influence various cellular processes, including signal transduction, enzyme activity, and protein function .
Action Environment
The action, efficacy, and stability of 3-Amino-N-methylbutanamide can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or tissue where the compound is present. The polar nature of the amide group can influence the compound’s solubility and stability in different environments .
Biochemical Analysis
Biochemical Properties
3-Amino-N-methylbutanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions It is known to interact with enzymes such as amide hydrolases, which catalyze the hydrolysis of amide bondsThe nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to the cleavage of the amide bond and the release of the corresponding amine and carboxylic acid .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it can inhibit the activity of certain proteases, leading to changes in protein degradation and turnover. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in altered cellular metabolism and changes in the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain hydrolases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular toxicity and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by amide hydrolases, leading to the production of corresponding amines and carboxylic acids. These metabolites can then enter other metabolic pathways, contributing to the overall metabolic flux. The compound’s interactions with enzymes such as hydrolases and transferases are crucial for understanding its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-N-methylbutanamide can be synthesized through the reaction of N-methylbutanolamine with an appropriate organic acid. The reaction typically involves the amidation process, where the amine reacts with the carboxylic acid to form the amide, with the elimination of a water molecule .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-Amino-N-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
3-Aminobutanamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylbutanamide: Similar structure but lacks the amino group.
3-Amino-N-ethylbutanamide: Similar structure but has an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness: 3-Amino-N-methylbutanamide is unique due to the presence of both an amino group and a methyl group on the nitrogen atom, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
3-amino-N-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(6)3-5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMELKRLHOQGFSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591025 | |
Record name | 3-Amino-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54758-64-4 | |
Record name | 3-Amino-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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